molecular formula C27H23NO4 B12198147 (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

Cat. No.: B12198147
M. Wt: 425.5 g/mol
InChI Key: VIUPTGSGSRJIOU-OYKKKHCWSA-N
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Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core structure. Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This particular compound is characterized by its unique substitution pattern, which includes a benzyl(methyl)amino group and a hydroxy group, contributing to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and acetylenes.

    Introduction of the Benzyl(methyl)amino Group: This step often involves nucleophilic substitution reactions where a benzyl(methyl)amine reacts with an appropriate electrophilic intermediate.

    Hydroxy Group Addition: This can be introduced via hydroxylation reactions, often using oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofurans.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the benzofuran core would yield dihydrobenzofurans.

Scientific Research Applications

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-{[benzyl(methyl)amino]methyl}-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: can be compared with other benzofuran derivatives:

These comparisons highlight the uniqueness of This compound

Properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-1-benzofuran-3-one

InChI

InChI=1S/C27H23NO4/c1-17-12-22(29)21(16-28(2)15-18-8-4-3-5-9-18)27-25(17)26(30)24(32-27)14-20-13-19-10-6-7-11-23(19)31-20/h3-14,29H,15-16H2,1-2H3/b24-14-

InChI Key

VIUPTGSGSRJIOU-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN(C)CC5=CC=CC=C5)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN(C)CC5=CC=CC=C5)O

Origin of Product

United States

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